

GSK2798745: A Potent and Selective Chemical Probe for TRPV4 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK2798745	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1] Its activation by diverse stimuli such as heat, hypotonicity, and mechanical stress leads to an influx of Ca2+ into cells, triggering downstream signaling cascades.[1][2] Dysregulation of TRPV4 has been implicated in several pathological conditions, including pulmonary edema, neuropathic pain, and inflammatory diseases.[2][3] This has made TRPV4 an attractive therapeutic target for drug discovery.

GSK2798745 is a first-in-class, highly potent, and selective small-molecule antagonist of the TRPV4 ion channel. Developed by GlaxoSmithKline, it has been investigated as a clinical candidate for the treatment of pulmonary edema associated with congestive heart failure. Its excellent potency, selectivity, and oral bioavailability make it an invaluable tool for researchers studying the physiological and pathological roles of TRPV4. This technical guide provides a comprehensive overview of **GSK2798745** as a chemical probe, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

GSK2798745 functions as a direct blocker of the TRPV4 ion channel. By binding to the channel, it prevents the influx of cations, primarily Ca2+, that is normally triggered by TRPV4



agonists or activating stimuli. This inhibition of ion influx effectively blocks the downstream signaling events mediated by TRPV4 activation.

Quantitative Data

The following tables summarize the key quantitative data for **GSK2798745**, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of GSK2798745

Target	Species	Assay Type	IC50 (nM)	Reference(s)
TRPV4	Human	FLIPR HEK cellular assay	2	
TRPV4	Human	Not specified	1.8	_
TRPV4	Rat	Not specified	1.6	_
Major Human Metabolite (1)	Human	Not specified	56	_

Table 2: Selectivity of GSK2798745

Off-Target	Species	Assay Type	Activity	Reference(s)
TRPM5, TRPA1, TRPC3, TRPC6	Not specified	Not specified	> 25 μM	
47 assays relevant to drug development (e.g., CYP3A4, hERG)	Human	Various	No appreciable activity up to 10 μΜ	
TRPA1, TRPV1, TRPM2, TRPM4, TRPM8, TRPC3, TRPC4, TRPC5, TRPC6	Human	Opener and blocker assays	Inactive up to 30 μΜ	_



Table 3: Pharmacokinetic Properties of GSK2798745 in Rats

Parameter	Route	Value	Units	Reference(s)
Mean Residence Time (MRT)	IV	4.9	h	
Unbound Clearance	IV	81	mL/min/kg	

Experimental Protocols

Detailed methodologies for key experiments involving GSK2798745 are provided below.

In Vitro Potency Determination using a FLIPR-based Calcium Assay

This protocol is based on the methodology used for the initial characterization of GSK2798745.

Objective: To determine the IC50 of **GSK2798745** against TRPV4.

Materials:

- HEK293 cells stably expressing human TRPV4.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Fluo-4 AM calcium indicator dye.
- Pluronic F-127.
- GSK2798745.
- TRPV4 agonist (e.g., GSK1016790A).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Fluorometric Imaging Plate Reader (FLIPR).



Procedure:

- Cell Plating: Seed HEK293-hTRPV4 cells into 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
 - Remove the cell culture medium and add the loading buffer to each well.
 - Incubate the plate at 37°C for 1 hour to allow for dye uptake.
- Compound Addition:
 - Prepare serial dilutions of GSK2798745 in assay buffer.
 - Wash the cells with assay buffer to remove excess dye.
 - Add the GSK2798745 dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
- Agonist Stimulation and Data Acquisition:
 - Prepare the TRPV4 agonist at a concentration that elicits a maximal response (e.g., EC80).
 - Place the cell plate into the FLIPR instrument.
 - Initiate fluorescence reading to establish a baseline.
 - Add the TRPV4 agonist to all wells simultaneously using the FLIPR's integrated pipettor.
 - Continue to record the fluorescence intensity for several minutes to capture the calcium influx.
- Data Analysis:
 - Calculate the change in fluorescence from baseline for each well.



- Plot the response against the concentration of GSK2798745.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Human Whole Blood-Based Endothelial Cell Impedance Assay

This ex vivo assay assesses the target engagement of **GSK2798745** in a clinically relevant matrix.

Objective: To measure the ability of **GSK2798745** in human whole blood to block TRPV4 agonist-induced changes in endothelial cell impedance.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs).
- E-Plates 96 (xCELLigence).
- xCELLigence RTCA DP instrument.
- Whole blood from healthy volunteers or patients.
- GSK2798745 (for dosing subjects).
- TRPV4 agonist (GSK1016790A).
- · Cell culture medium for HUVECs.

Procedure:

- Cell Seeding: Seed HUVECs onto the microelectrodes of an E-Plate 96 and culture until a stable monolayer is formed, as indicated by a plateau in the cell index readings on the xCELLigence instrument.
- Blood Collection: Collect whole blood from subjects at various time points after a single or repeated dose of GSK2798745.



- Ex Vivo Incubation:
 - Add the collected whole blood to the wells of the E-plate containing the HUVEC monolayer.
 - Incubate for a specified period.
- Agonist Challenge and Impedance Measurement:
 - Add the TRPV4 agonist GSK1016790A to the wells.
 - Monitor the electrical impedance of the HUVEC monolayer in real-time using the xCELLigence system. Activation of TRPV4 will cause a decrease in impedance due to changes in cell morphology and adhesion.
- Data Analysis:
 - Measure the magnitude of the impedance reduction induced by the TRPV4 agonist in the presence of blood from dosed subjects.
 - Calculate the percentage of inhibition of the agonist-induced impedance reduction compared to pre-dose or placebo-treated blood samples.

In Vivo Rat Model of Pulmonary Edema

This in vivo model is used to assess the efficacy of **GSK2798745** in a disease-relevant context.

Objective: To evaluate the ability of **GSK2798745** to inhibit TRPV4 agonist-induced pulmonary edema in rats.

Materials:

- Sprague-Dawley rats.
- GSK2798745.
- TRPV4 agonist (GSK1016790A).
- Vehicle for drug administration (e.g., 20% Captisol).



- Anesthesia.
- Equipment for intravenous administration and blood pressure monitoring.

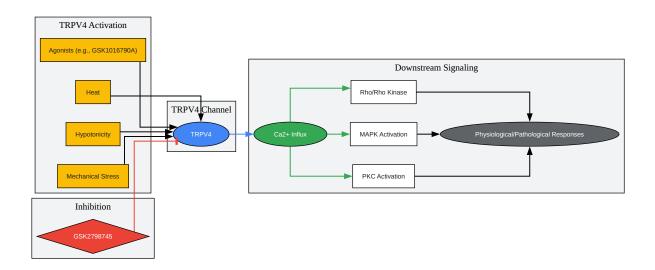
Procedure:

- Animal Preparation: Anesthetize the rats and cannulate the appropriate blood vessels for drug administration and blood pressure measurement.
- Pre-treatment: Administer GSK2798745 or vehicle intravenously at the desired dose (e.g., 3 or 10 mg/kg) 30 minutes prior to agonist challenge.
- Agonist Challenge: Administer the TRPV4 agonist GSK1016790A intravenously.
- Monitoring: Continuously monitor mean arterial pressure (MAP).
- Endpoint Measurement:
 - At the end of the experiment, euthanize the animals.
 - Excise the lungs and weigh them to determine the wet lung weight.
 - Calculate the lung wet weight to body weight ratio as an indicator of pulmonary edema.
- Data Analysis: Compare the lung wet weight/body weight ratio and changes in MAP between the GSK2798745-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving TRPV4 and a typical experimental workflow for evaluating a TRPV4 antagonist.

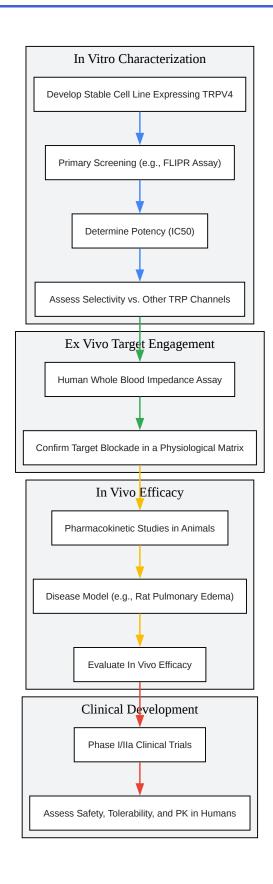




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TRPV4 Signaling Pathway and Inhibition by GSK2798745.





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Workflow for the Evaluation of a TRPV4 Antagonist.



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References

- 1. Molecular Mechanisms of TRPV4 Gating TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents | MDPI [mdpi.com]
- To cite this document: BenchChem. [GSK2798745: A Potent and Selective Chemical Probe for TRPV4 Channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607803#gsk2798745-as-a-chemical-probe-for-trpv4channels]

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